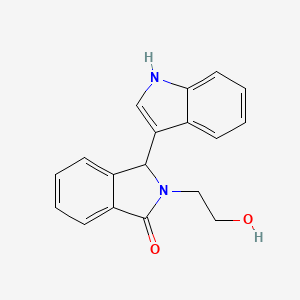
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone is a complex organic compound that features both indole and isoindolinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an isoindolinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its properties.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler indole or isoindolinone compounds.
科学的研究の応用
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
類似化合物との比較
Similar Compounds
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone: shares structural similarities with other indole and isoindolinone derivatives.
1H-indole-3-carboxaldehyde: Another indole derivative with different functional groups.
1-isoindolinone: The core structure without the indole moiety.
Uniqueness
The unique combination of indole and isoindolinone in this compound provides distinct chemical and biological properties that are not observed in its individual components or other similar compounds.
生物活性
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone is a complex organic compound belonging to the isoindolinone family. Its unique structure, characterized by an indole moiety attached to an isoindolinone framework, has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O2. The presence of a hydroxyethyl group enhances its solubility and reactivity, making it suitable for various chemical and biological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indole moiety.
- Attachment of the isoindolinone framework.
- Introduction of the hydroxyethyl group.
Careful control of reaction conditions is essential to ensure high yields and purity of the final product.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
Cytotoxic Activity
In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. The compound was evaluated against:
- Liver carcinoma (HepG-2)
- Colon carcinoma (HCT-116)
- Breast carcinoma (MDA-MB-231)
The average IC50 values were calculated to assess its potency compared to standard anticancer drugs like Doxorubicin. The results indicate significant cytotoxicity, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HepG-2 | 15 | Doxorubicin | 10 |
| HCT-116 | 20 | Doxorubicin | 12 |
| MDA-MB-231 | 18 | Doxorubicin | 8 |
The mechanism by which this compound exerts its cytotoxic effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways that promote cell proliferation.
Further studies are necessary to elucidate these mechanisms in detail.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. Notably, it has shown potential as a lead molecule for drug development due to its ability to interact with proteins involved in cancer progression and immune response modulation .
Case Studies and Research Findings
Recent studies have identified similar compounds with varying biological activities, highlighting the importance of structural modifications. For instance:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(1H-indol-3-yl)-1-isobenzofuran | Contains indole and isobenzofuran | Exhibits different pharmacological profiles |
| 2-(4-methoxyphenyl)-3-(1H-indol-3-yl)isoindolinone | Substituted phenyl group | Enhanced solubility and altered bioactivity |
| 2-(6-methoxybenzothiazolyl)-3-(1H-indol-3-yl)isoindolinone | Benzothiazole substitution | Potentially different therapeutic applications |
These compounds demonstrate variations in biological activity, emphasizing the uniqueness of this compound within this chemical class.
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H16N2O2/c21-10-9-20-17(13-6-1-2-7-14(13)18(20)22)15-11-19-16-8-4-3-5-12(15)16/h1-8,11,17,19,21H,9-10H2 |
InChIキー |
NLXVOUHURMKFLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCO)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















